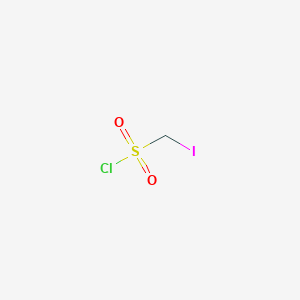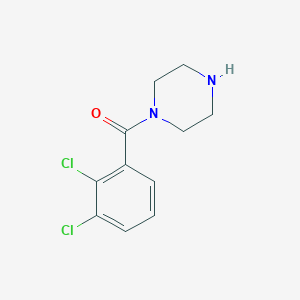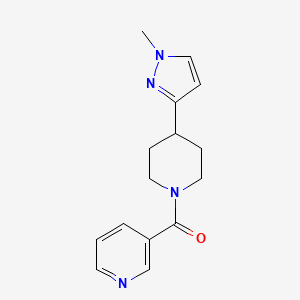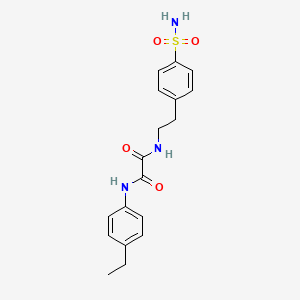
Iodomethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethanesulfonyl chloride is a chemical compound with the molecular formula CH2ClIO2S . It has a molecular weight of 240.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/CH2ClIO2S/c2-6(4,5)1-3/h1H2 . This indicates the presence of a single carbon atom, two hydrogen atoms, one iodine atom, one chlorine atom, two oxygen atoms, and one sulfur atom in the molecule .Physical And Chemical Properties Analysis
This compound has a melting point range of 26-32 .Applications De Recherche Scientifique
1. Agricultural Applications
Iodomethanesulfonyl chloride is utilized as a pre-plant soil fumigant, especially in the United States. It's approved for use in agriculture to treat soil for growing high-value crops like strawberries, tomatoes, peppers, and ornamentals. As an alternative to methyl bromide, an ozone-depleting fumigant, this compound serves as a more environmentally friendly option. This chemical is considered a “non-food use” application, meaning it is quickly degraded or metabolized into nontoxic degradates and incorporated into natural plant constituents (Gargas, Kinzell, & Mileson, 2009).
2. Industrial and Pharmaceutical Manufacturing
In addition to its agricultural uses, this compound finds application in industrial and commercial settings. It is used as an intermediate in the manufacture of some pharmaceuticals, in methylation processes, and in the field of microscopy. Its role in these industries underscores its versatility and importance beyond just agricultural applications (Gargas, Kinzell, & Mileson, 2009).
3. Human Health Risk Characterization
A significant aspect of research on this compound involves understanding its human health risks, particularly regarding inhalation exposure. A comprehensive human health risk assessment has been conducted, focusing on the critical effects of acute and chronic exposure. The studies encompass fetal losses in rabbits, lesions in rat nasal epithelium, transient neurotoxicity in rats, and thyroid follicular cell tumors from sustained perturbation of thyroid hormone homeostasis. These studies have been instrumental in characterizing the potential human health effects from exposure to this compound (Mileson, Sweeney, Gargas, & Kinzell, 2009).
Mécanisme D'action
Target of Action
Iodomethanesulfonyl chloride is a ligand that binds to metal carbonyl complexes . These complexes play a crucial role in various chemical reactions, including catalysis, and are involved in numerous biological processes.
Mode of Action
The interaction of this compound with its targets involves the formation of a bond between the this compound molecule and the metal atom in the carbonyl complex . This interaction can lead to changes in the electronic structure of the complex, potentially altering its reactivity and other properties.
Propriétés
IUPAC Name |
iodomethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClIO2S/c2-6(4,5)1-3/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVPPXHUMMLBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22354-05-8 |
Source


|
| Record name | iodomethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2792263.png)

![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
![2-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2792268.png)

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)

![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
